4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
Description
Properties
CAS No. |
872199-43-4 |
|---|---|
Molecular Formula |
C23H14Cl2N2OS2 |
Molecular Weight |
469.4 |
IUPAC Name |
3-(3-chlorophenyl)-4-[(4-chlorophenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C23H14Cl2N2OS2/c24-16-10-8-14(9-11-16)13-26-21-20(15-4-3-5-17(25)12-15)30-23(29)27(21)19-7-2-1-6-18(19)22(26)28/h1-12H,13H2 |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=C(SC(=S)N23)C4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-chlorobenzyl)-3-(3-chlorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one (CAS Number: 872199-43-4) is a synthetic organic molecule with significant potential in pharmaceutical research. Its complex structure, characterized by a thiazole and quinazoline framework, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 469.4 g/mol. The structural features include:
- Chlorobenzyl and chlorophenyl groups : These substitutions are known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
- Thiazoloquinazoline core : This moiety is often associated with various pharmacological effects, particularly in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | C23H14Cl2N2OS2 |
| Molecular Weight | 469.4 g/mol |
| CAS Number | 872199-43-4 |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to thiazoloquinazolines. For instance, derivatives of thiazoloquinazolines have shown promising results against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on MCF-7 and HepG2 cell lines revealed that certain derivatives exhibited significant growth inhibition. For example:
- Compound A (related to the target compound): IC50 = 0.28 µg/mL against MCF-7.
- Compound B : IC50 = 9.6 µM against HL-60 leukemia cells.
These compounds induced apoptosis through mechanisms involving the Bax/Bcl-2 ratio and caspase activation, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The thiazole and quinazoline derivatives have also been evaluated for their antimicrobial properties . Research indicates that these compounds possess activity against both bacterial and fungal strains, making them candidates for further development as antimicrobial agents.
Table 2: Antimicrobial Activity Summary
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 18 mm |
| Candida albicans | 12 mm |
The mechanism through which these compounds exert their biological effects often involves:
- Inhibition of cell proliferation : Targeting specific kinases involved in cell cycle regulation.
- Induction of apoptosis : Modulating apoptotic pathways through pro-apoptotic factors.
For example, studies have shown that certain thiazoloquinazoline derivatives can inhibit the activity of key kinases, leading to cell cycle arrest at the G2/M phase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazoloquinazolinone Derivatives
- BKCa Channel Activation : Derivatives with bromo substituents at the 7-position (e.g., compound 11g in ) showed potent BKCa channel activation (EC50 = 12.33 μM), outperforming chloro-substituted analogs. The 7-bromo group likely enhances hydrophobic interactions with the channel protein .
- Antimicrobial Activity: Thiazoloquinazolinones synthesized via three-component condensation () exhibited moderate antifungal activity, contrasting with the ion channel focus of the target compound. This highlights how substituent choice directs biological outcomes .
Triazoloquinazolinone Derivatives
- Antihistaminic Activity : 1-Substituted-4-(3-chlorophenyl)-triazolo[4,3-a]quinazolin-5(4H)-ones () demonstrated potent H1-antihistaminic effects (e.g., compound 6a–e ). Replacing the thiazolo ring with a triazolo group reduced sedative side effects, suggesting the triazolo moiety improves selectivity .
Imidazoquinazolinone Derivatives
- Tautomerism and Stability: 3a-(4-Chlorophenyl)-1-thioxo-imidazo[1,5-a]quinazolin-5(4H)-one () exists in thioacetamide and iminothiol tautomeric forms, as confirmed by DFT-NMR analysis.
Halogen-Substituted Analogs
- Chloro vs. Bromo : Isostructural comparisons () revealed bromo derivatives exhibit stronger intermolecular interactions (e.g., halogen bonding) than chloro analogs, which may translate to higher potency in therapeutic applications .
Key Research Findings
- Substituent Position Matters: Bromo at the 7-position (thiazoloquinazolinones) boosts BKCa activation by 20-fold compared to 8-chloro analogs .
- Tautomerism Impacts Stability: Thioxo groups in thiazolo/imidazoquinazolinones influence metabolic stability, as tautomeric forms may alter susceptibility to enzymatic degradation .
- Synthetic Flexibility : Modular synthesis routes (e.g., ) enable rapid diversification for structure-activity relationship (SAR) studies.
Q & A
Basic: What are the foundational steps for synthesizing this compound, and how is purity ensured?
Answer:
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:
- Condensation reactions to form the thiazoloquinazolinone core .
- Cyclization under controlled temperatures (70–80°C) using PEG-400 as a solvent and Bleaching Earth Clay as a catalyst .
- Purification via recrystallization (e.g., in aqueous acetic acid) or column chromatography to isolate the product .
- Purity monitoring using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to minimize by-products .
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
- IR spectroscopy identifies functional groups (e.g., thioxo groups at ~1250 cm⁻¹) .
- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.8 ppm) and chlorobenzyl substituents .
- Mass spectrometry (MS) confirms molecular weight (e.g., via ESI-MS) .
- X-ray crystallography (using SHELXL) provides absolute configuration for crystalline derivatives .
Basic: How is initial bioactivity screening typically conducted?
Answer:
- In vitro assays : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., cannabinoid receptors) at concentrations of 1–100 μM .
- Antimicrobial screening : Use agar diffusion assays against bacterial/fungal strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .
- Catalyst screening : Test acidic (e.g., p-TsOH) vs. basic (e.g., K₂CO₃) catalysts for regioselectivity .
- Flow chemistry : Continuous flow reactors improve temperature control and reduce side reactions .
- DoE (Design of Experiments) : Statistically optimize variables like temperature, stoichiometry, and reaction time .
Advanced: How are conflicting NMR or crystallographic data resolved?
Answer:
- 2D NMR (e.g., COSY, HSQC) clarifies proton-proton and carbon-proton correlations in crowded spectra .
- TWIN refinement in SHELXL resolves overlapping electron density in twinned crystals .
- DFT calculations : Compare experimental vs. computed chemical shifts to validate assignments .
Advanced: What computational methods predict bioactivity or binding modes?
Answer:
- Molecular docking (AutoDock Vina) models interactions with targets like kinases or GPCRs .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR studies : Relate substituent effects (e.g., chloro vs. methoxy groups) to activity trends .
Advanced: How are structure-activity relationships (SAR) studied for analogs?
Answer:
- Synthetic diversification : Modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) .
- Bioactivity clustering : Compare IC₅₀ values across analogs to identify critical functional groups .
- Crystallographic overlay : Align X-ray structures to assess steric/electronic effects .
Advanced: What techniques study interactions with biological targets?
Answer:
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) in real-time .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Cryo-EM : Resolve ligand-bound complexes of large targets (e.g., ion channels) .
Advanced: How is compound stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Plasma stability : Measure half-life in human plasma at 37°C .
- Light/heat stress tests : Expose to 40–60°C or UV light to identify degradation products .
Advanced: How does this compound compare to structural analogs in terms of activity?
Answer:
A comparative analysis of analogs reveals:
| Analog Substituent | Biological Activity | Key Reference |
|---|---|---|
| 4-Fluorobenzyl | Enhanced kinase inhibition | |
| 3,4-Dichlorophenyl | Higher antimicrobial potency | |
| Tetrahydrofuran moiety | Improved metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
